molecular formula C17H17N5O4S2 B2848261 2-ethoxy-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 477215-35-3

2-ethoxy-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2848261
CAS No.: 477215-35-3
M. Wt: 419.47
InChI Key: FWICRTFGCCEIPO-UHFFFAOYSA-N
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Description

2-ethoxy-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound of significant interest in medicinal and organic chemistry research, designed for laboratory use only. It features a 1,3,4-thiadiazole core, a heterocycle widely recognized for its diverse biological activities . Derivatives of 1,3,4-thiadiazole are frequently investigated for their potential antimicrobial, anticancer, anti-inflammatory, and antiviral properties . The structure of this particular compound, which incorporates a benzamide moiety and an isoxazole ring, suggests it may act as a multi-target agent or enzyme inhibitor. Molecular docking studies on analogous 1,3,4-thiadiazole compounds have demonstrated their potential as potent enzyme inhibitors, for instance, binding effectively to the active site of dihydrofolate reductase (DHFR), a known antibacterial and anticancer target . This makes it a valuable candidate for researchers in early-stage drug discovery for screening against a panel of biological targets. The compound is offered with an analytical certificate of quality and is strictly for research purposes. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-ethoxy-N-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4S2/c1-3-25-12-7-5-4-6-11(12)15(24)19-16-20-21-17(28-16)27-9-14(23)18-13-8-10(2)26-22-13/h4-8H,3,9H2,1-2H3,(H,18,22,23)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWICRTFGCCEIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-ethoxy-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS Number: 477215-35-3) is a derivative of 1,3,4-thiadiazole and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H17N5O4S2C_{17}H_{17}N_{5}O_{4}S_{2}, with a molecular weight of 419.5 g/mol. The structure features a thiadiazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies :
    • A study demonstrated that derivatives of thiadiazole exhibited IC50 values in the low micromolar range against human cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF-7 (breast cancer) .
    • Specifically, one derivative showed an IC50 value of 23.29 µM against MCF-7 cells after 48 hours of treatment .
CompoundCell LineIC50 (µM)Reference
2gMCF-723.29
2gLoVo2.44

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties.

  • Antimicrobial Efficacy :
    • Research indicates that various thiadiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.
    • Compounds were tested against organisms such as Staphylococcus aureus and Escherichia coli, with some showing promising results in inhibiting bacterial growth .
CompoundTarget OrganismActivity LevelReference
Thiadiazole DerivativeStaphylococcus aureusModerate to High
Thiadiazole DerivativeEscherichia coliModerate

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit protein kinases involved in cancer progression, suggesting that this compound may interact with similar pathways .
  • Cell Cycle Arrest : Some studies indicate that thiadiazoles can induce cell cycle arrest in cancer cells, leading to reduced proliferation .

Case Studies

  • Case Study on Antitumor Effects : A study involving the administration of thiadiazole derivatives in animal models showed significant tumor size reduction compared to control groups treated with standard chemotherapy agents .
  • Microbial Resistance : Another investigation assessed the effectiveness of these compounds in overcoming resistance in bacterial strains, demonstrating enhanced activity against resistant strains when used in combination with conventional antibiotics .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-ethoxy-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide. For instance, derivatives of thiadiazole have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that related compounds could induce apoptosis in cancer cell lines such as glioblastoma and breast cancer cells by disrupting cellular processes and damaging DNA .

Antidiabetic Properties

Compounds containing isoxazole and thiadiazole structures have been investigated for their antidiabetic effects. In particular, studies involving models like Drosophila melanogaster showed that certain derivatives could significantly lower glucose levels, suggesting a mechanism that may involve enhancing insulin sensitivity or promoting glucose uptake . The structure of this compound may facilitate similar properties.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Thiadiazole derivatives have been reported to exhibit activity against various bacterial strains. Research indicates that modifications to the thiadiazole ring can enhance antimicrobial efficacy . This suggests that this compound could be explored for its ability to combat resistant bacterial strains.

Neuroprotective Effects

There is emerging interest in the neuroprotective effects of isoxazole-containing compounds. Studies indicate that certain derivatives can protect neuronal cells from oxidative stress and apoptosis . Given the presence of the isoxazole moiety in this compound, it may possess similar neuroprotective properties worth investigating further.

Case Studies and Research Findings

StudyFindings
Study on Thiadiazole DerivativesDemonstrated anticancer activity against glioblastoma cells through apoptosis induction .
Antidiabetic Activity in DrosophilaSignificant reduction in glucose levels observed with related compounds .
Antimicrobial EfficacyEnhanced activity against bacterial strains reported for thiadiazole derivatives .
Neuroprotection StudiesPotential protective effects against oxidative stress in neuronal cells indicated .

Comparison with Similar Compounds

N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, )

  • Structure : Benzamide linked to a 3-phenyl-1,3,4-thiadiazole and isoxazole.
  • Key Differences : Lacks the ethoxy group and thioethyl-2-oxoethyl bridge present in the target compound.
  • Physicochemical Properties :
    • Melting point: 160°C (lower than derivatives with bulkier substituents).
    • IR: C=O stretch at 1606 cm⁻¹ .
    • Yield: 70%, suggesting moderate synthetic efficiency compared to 80% for acetylated derivatives .

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()

  • Structure : Thiazole ring with chloro and difluorobenzamide groups.
  • Key Differences : Thiazole instead of thiadiazole; halogen substituents enhance electrophilicity.
  • Interactions : Forms intermolecular N–H···N and C–H···F hydrogen bonds, influencing crystal packing and solubility .

2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamides ()

  • Structure : Thiadiazole-thioacetamide-benzothiazole hybrid.
  • Key Differences : Benzothiazole moiety replaces isoxazole; thioacetamide linker differs from the target’s thioethyl-2-oxoethyl group.
  • Synthesis : Uses potassium carbonate as a base, similar to methods applicable for the target compound .

Heterocyclic Variants with Modified Cores

Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives ()

  • Structure : Tetrazole-benzoxazole hybrids with ester functionalities.
  • Key Differences : Tetrazole core instead of thiadiazole; benzoxazole introduces oxygen heteroatoms.

5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine ()

  • Structure : Thiadiazole with alkyl and aryl substituents.
  • Key Differences : Lacks the benzamide and isoxazole groups; hydrophobic phenylpropyl chain may enhance membrane permeability .

Q & A

Basic: What are the critical synthetic steps and characterization methods for this compound?

Answer:
The synthesis involves sequential reactions:

Nucleophilic substitution to introduce the thioether linkage between the thiadiazole and the 2-oxoethylamine moiety.

Amide coupling using reagents like EDCl/HOBt to attach the 2-ethoxybenzamide group.

Cyclization under controlled pH and temperature to form the 1,3,4-thiadiazole core .

Characterization:

  • NMR spectroscopy (1H, 13C) confirms regiochemistry and purity (e.g., δ 1.91 ppm for methyl groups) .
  • Mass spectrometry (MS) validates molecular weight (e.g., m/z = 384 [M+H]+) .
  • IR spectroscopy identifies functional groups (e.g., νmax= 1670 cm⁻¹ for amide C=O) .

Basic: How is the purity of the compound assessed during synthesis?

Answer:

  • Thin-layer chromatography (TLC) monitors reaction progress (e.g., chloroform:acetone 3:1 as eluent) .
  • High-performance liquid chromatography (HPLC) quantifies purity post-synthesis, targeting >95% purity for biological assays .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalysts : Use coupling agents like EDCl/HOBt for efficient amide bond formation.
  • Temperature control : Reflux in concentrated H2SO4 at 293–298 K improved yields to 97.4% in cyclization steps .
  • Automated systems : Continuous flow reactors reduce side reactions in multi-step syntheses.

Advanced: What methodologies elucidate the compound’s mechanism of action?

Answer:

  • Molecular docking simulations : Predict interactions with targets like kinases or GPCRs, focusing on hydrogen bonding with the thiadiazole ring.
  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (e.g., KD values for target proteins).
  • In vitro assays : Cytotoxicity (MTT assay) and enzyme inhibition studies (IC50 determination) validate bioactivity .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Replicate studies : Use standardized protocols (e.g., fixed cell lines, uniform compound concentrations) .

Orthogonal assays : Cross-validate results with SPR (binding affinity) and functional assays (e.g., cAMP modulation).

Purity verification : Re-characterize batches with NMR/HPLC to rule out degradation products .

Advanced: What role do functional groups play in target selectivity?

Answer:

  • Thiadiazole ring : Participates in π-π stacking and hydrogen bonding with hydrophobic enzyme pockets.
  • 5-Methylisoxazole : Enhances metabolic stability and modulates electron density for improved target binding.
  • Ethoxybenzamide : The ethoxy group increases lipophilicity, improving blood-brain barrier penetration in CNS targets.

Advanced: How to assess stability under physiological conditions?

Answer:

  • pH stability studies : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC .
  • Thermal analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures.
  • Light sensitivity : Store in amber vials under inert gas (N2/Ar) to prevent photo-oxidation of the thioether group .

Advanced: What strategies improve regioselectivity in thiadiazole functionalization?

Answer:

  • Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer substitutions to desired positions.
  • Microwave-assisted synthesis : Enhances reaction homogeneity, reducing byproducts in heterocycle formation .

Advanced: How are molecular interactions quantified in vitro?

Answer:

  • Isothermal titration calorimetry (ITC) : Measures enthalpy changes during ligand-target binding.
  • Fluorescence polarization : Quantifies displacement of fluorescent probes in competitive binding assays.

Advanced: What computational tools predict metabolic pathways?

Answer:

  • ADMET prediction software (e.g., SwissADME): Identifies potential oxidation sites (e.g., methylisoxazole).
  • Density functional theory (DFT) : Calculates electron densities to predict susceptibility to enzymatic hydrolysis.

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